![molecular formula C25H27FN6O2 B2698945 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 886910-30-1](/img/structure/B2698945.png)
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FGFR Inhibition
Abnormal activation of the FGFR signaling pathway is implicated in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Compound 4h exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, 25, and 712 nM, respectively . By blocking FGFRs, it may interfere with cancer cell proliferation, migration, and angiogenesis.
Breast Cancer Treatment
In vitro studies have demonstrated that compound 4h inhibits breast cancer 4T1 cell proliferation and induces apoptosis. Its potential as an anti-breast cancer agent makes it an exciting lead compound for further optimization .
Anti-Metastatic Effects
Compound 4h significantly inhibits the migration and invasion of 4T1 cells. Its ability to curb metastasis could be valuable in cancer therapy .
Low Molecular Weight Lead Compound
The relatively low molecular weight of compound 4h makes it an appealing lead candidate for drug development. Its favorable properties may facilitate subsequent optimization efforts .
Investigational Clinical Trials
While compound 4h is not yet in clinical use, its promising profile warrants further investigation. Researchers may explore its efficacy and safety in preclinical models and eventually move toward clinical trials.
properties
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-7-3-2-4-8-18)24(27-22)31-15-13-30(14-16-31)17-19-9-5-6-10-20(19)26/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVVXHXOUGYYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
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